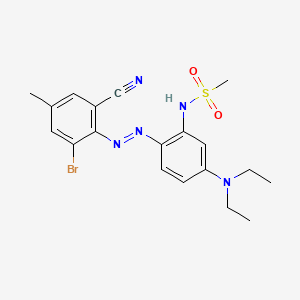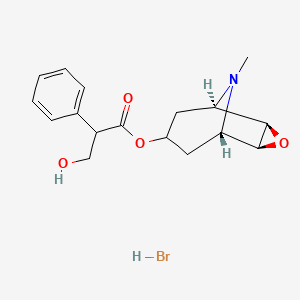
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of tetrahydro-1H-pyridoindoles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: IBX in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects primarily through interaction with molecular targets such as estrogen receptors. It acts as an inhibitor and degrader of these receptors, thereby modulating their activity. The pathways involved include the regulation of gene expression and cellular signaling processes that are critical for various physiological functions .
相似化合物的比较
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate estrogen receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .
属性
CAS 编号 |
184691-60-9 |
|---|---|
分子式 |
C25H32N4 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H32N4/c1-26-24-11-6-5-10-22(24)23-12-15-28(20-25(23)26)14-7-13-27-16-18-29(19-17-27)21-8-3-2-4-9-21/h2-6,8-11H,7,12-20H2,1H3 |
InChI 键 |
PFJVUXKZLCKQCG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCN(C2)CCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


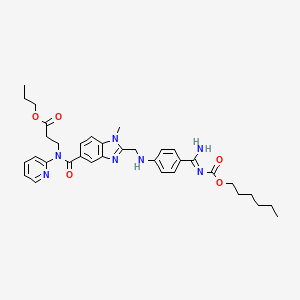
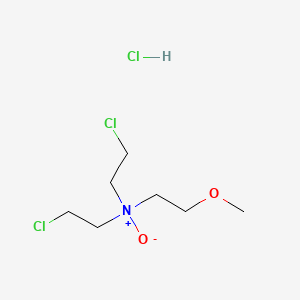
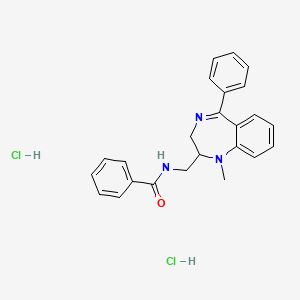


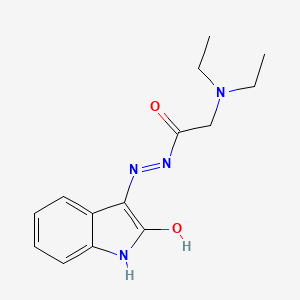


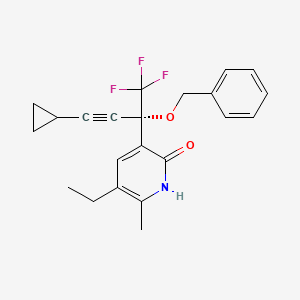
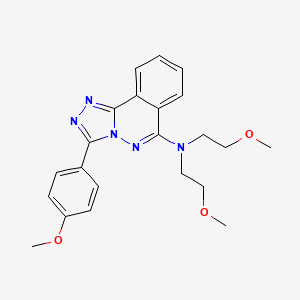
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
